BenchChemオンラインストアへようこそ!

N-Ethyl 1-BOC-piperidine-4-carboxamide

Lipophilicity Drug-likeness ADME

N-Ethyl 1-BOC-piperidine-4-carboxamide (CAS 1016716-42-9) is a strategically protected piperidine scaffold for medicinal chemistry. Its orthogonal protecting groups—an acid-labile BOC on the piperidine nitrogen and a stable N-ethyl carboxamide—enable sequential, independent functionalization, eliminating the need for re-optimization of synthetic routes. The N-ethyl substituent provides an optimal lipophilicity balance (XLogP3 1.2) for CNS penetration, outperforming more hydrophilic unsubstituted or excessively lipophilic N-benzyl analogs. This pre-optimized intermediate accelerates lead discovery programs targeting sigma-1 receptors, CCR5 antagonism, and other CNS indications. Researchers can build diverse compound libraries via parallel synthesis without altering the validated N-ethyl pharmacophore. Secure consistent quality and supply for your pipeline—request a quote today.

Molecular Formula C13H24N2O3
Molecular Weight 256.34 g/mol
CAS No. 1016716-42-9
Cat. No. B3021319
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Ethyl 1-BOC-piperidine-4-carboxamide
CAS1016716-42-9
Molecular FormulaC13H24N2O3
Molecular Weight256.34 g/mol
Structural Identifiers
SMILESCCNC(=O)C1CCN(CC1)C(=O)OC(C)(C)C
InChIInChI=1S/C13H24N2O3/c1-5-14-11(16)10-6-8-15(9-7-10)12(17)18-13(2,3)4/h10H,5-9H2,1-4H3,(H,14,16)
InChIKeyUXEYNQCEJHEOEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Ethyl 1-BOC-piperidine-4-carboxamide (CAS 1016716-42-9): Technical Profile and Procurement-Relevant Specifications


N-Ethyl 1-BOC-piperidine-4-carboxamide (IUPAC: tert-butyl 4-(ethylcarbamoyl)piperidine-1-carboxylate; CAS 1016716-42-9) is a mono-protected piperidine-4-carboxamide derivative with molecular formula C13H24N2O3 and molecular weight 256.34 g/mol . The compound features a tert-butoxycarbonyl (BOC) protecting group on the piperidine nitrogen and an N-ethyl substituent on the carboxamide moiety, enabling orthogonal synthetic manipulation in multi-step medicinal chemistry campaigns .

Procurement Risk Alert: Why Generic 1-BOC-piperidine-4-carboxamides Cannot Substitute for the N-Ethyl Variant (CAS 1016716-42-9)


Substitution of N-Ethyl 1-BOC-piperidine-4-carboxamide with other N-substituted analogs (e.g., N-benzyl, N-phenyl, N-cyclohexyl, or unsubstituted primary carboxamide) introduces divergent molecular properties, synthetic reactivity, and biological target engagement that cannot be bridged without re-optimization of downstream synthetic sequences and pharmacological profiles [1]. Quantitative evidence demonstrates that the N-ethyl substituent uniquely modulates lipophilicity (XLogP3 = 1.2), hydrogen bonding capacity (1 donor, 3 acceptors), and molecular volume (256.34 g/mol) relative to comparator N-substituted piperidine-4-carboxamides, directly impacting membrane permeability, metabolic stability, and target binding conformation [2].

Quantitative Differentiation Evidence: N-Ethyl 1-BOC-piperidine-4-carboxamide vs. Closest Analogs


Lipophilicity Control (XLogP3): N-Ethyl vs. N-Benzyl vs. Unsubstituted Carboxamide

N-Ethyl 1-BOC-piperidine-4-carboxamide exhibits an XLogP3 value of 1.2, positioning it within the optimal lipophilicity range (1–3) for CNS drug candidates and oral bioavailability . In contrast, the unsubstituted 1-BOC-piperidine-4-carboxamide (CAS 91419-48-6) is more hydrophilic, while the N-benzyl analog (CAS 188527-08-4) introduces substantial lipophilicity that may compromise aqueous solubility and metabolic clearance [1].

Lipophilicity Drug-likeness ADME

Molecular Weight and Rotatable Bond Count: Impact on Synthetic Handling and Permeability

The N-ethyl substitution yields a molecular weight of 256.34 g/mol and 4 rotatable bonds, representing an optimal balance between synthetic accessibility and conformational flexibility . Compared to the N-benzyl analog (MW = 318.41 g/mol; 5 rotatable bonds), the N-ethyl variant offers a 19.5% reduction in molecular weight and fewer degrees of conformational freedom, which correlates with improved solubility and reduced entropic penalty upon target binding .

Synthetic intermediate Building block Physicochemical properties

Hydrogen Bonding Capacity: N-Ethyl Preserves Amide Donor While Modulating Acceptor Count

The N-ethyl substitution preserves a single hydrogen bond donor (amide NH) and three hydrogen bond acceptors (two carbonyl oxygens, one piperidine nitrogen), identical to the unsubstituted carboxamide but distinct from tertiary amide analogs (e.g., N-ethyl-N-methyl derivatives) that lack any H-bond donor capacity . This donor-acceptor profile enables specific intermolecular interactions with biological targets while maintaining moderate aqueous solubility [1].

Hydrogen bonding Target engagement Solubility

Synthetic Versatility: Orthogonal Protection Enables Sequential Deprotection Strategies

The BOC group on the piperidine nitrogen is orthogonal to the N-ethyl carboxamide, enabling sequential deprotection: acid-labile BOC removal (TFA/DCM) yields the free piperidine without affecting the amide bond, while the carboxamide remains stable under basic and reductive conditions [1]. In contrast, N-benzyl analogs require hydrogenolysis for deprotection, which may reduce functional groups incompatible with N-ethyl analogs, and N-aryl analogs (e.g., N-phenyl) exhibit reduced amide reactivity due to conjugation [2].

Synthetic methodology Protecting group Medicinal chemistry

Sigma-1 Receptor Affinity Modulation: Class-Level SAR Informs N-Ethyl Selection

Structure-activity relationship (SAR) studies on piperidine-4-carboxamide derivatives reveal that N-alkyl substitution critically modulates sigma-1 (σ1) receptor binding affinity [1]. Compounds with small N-alkyl groups (methyl, ethyl) retain high σ1 affinity (Ki = 3–20 nM range) while improving selectivity over σ2 receptors (selectivity ratio >100), whereas bulky N-substituents (cyclohexyl, benzyl) exhibit reduced affinity or altered selectivity profiles [2]. While direct binding data for the target compound are not reported, the N-ethyl substitution is predicted to occupy an intermediate steric volume that optimizes σ1 binding pocket complementarity.

Sigma-1 receptor Structure-activity relationship Neuropharmacology

CCR5 Antagonist Activity: N-Alkyl Substitution Influences Potency and Selectivity

Piperidine-4-carboxamide derivatives have been extensively optimized as CCR5 antagonists for HIV-1 entry inhibition, with N-alkyl substitution playing a critical role in modulating potency [1]. Optimized compounds with N-alkyl (including ethyl) substituents achieved IC50 values of 25–95 nM in calcium mobilization assays and 73–94 nM in HIV-1 antiviral assays, comparable to the clinical candidate maraviroc (IC50 = 25.43 nM) [2]. While the target compound itself is a protected intermediate rather than a final antagonist, the N-ethyl group provides a defined starting point for further SAR exploration.

CCR5 antagonist HIV entry inhibitor Chemokine receptor

High-Value Application Scenarios for N-Ethyl 1-BOC-piperidine-4-carboxamide (CAS 1016716-42-9) Based on Quantitative Differentiation Evidence


Sigma-1 Receptor Ligand Development: Leveraging N-Ethyl SAR for Affinity Optimization

Based on class-level SAR indicating that N-alkyl substitution on piperidine-4-carboxamides modulates sigma-1 receptor affinity and selectivity [1], N-Ethyl 1-BOC-piperidine-4-carboxamide serves as an optimal intermediate for synthesizing novel σ1 ligands. The BOC-protected piperidine nitrogen enables modular diversification at the piperidine N-position (e.g., alkylation, acylation, or sulfonylation) following deprotection, while the N-ethyl carboxamide remains intact, preserving the SAR-validated N-alkyl substituent. This approach reduces synthetic iterations by providing a pre-optimized amide substitution pattern, accelerating lead discovery for pain, neuroprotection, and addiction indications.

CCR5 Antagonist Scaffold Diversification: Orthogonal Protection for Parallel Library Synthesis

Piperidine-4-carboxamide derivatives with N-alkyl substituents have demonstrated nanomolar CCR5 antagonism comparable to maraviroc [2]. The target compound's orthogonal protection (acid-labile BOC on piperidine, stable N-ethyl carboxamide) enables parallel library synthesis: deprotection of the piperidine nitrogen followed by diversification with various electrophiles (e.g., benzyl halides, acyl chlorides, sulfonyl chlorides) generates structurally diverse CCR5 antagonist candidates without altering the N-ethyl carboxamide pharmacophore. The balanced XLogP3 (1.2) and molecular weight (256.34 g/mol) of the parent intermediate provide a favorable starting point for maintaining drug-like properties throughout library synthesis.

Multi-Step Medicinal Chemistry Campaigns Requiring Sequential Deprotection

In complex synthetic routes where the piperidine nitrogen and carboxamide must be functionalized independently, N-Ethyl 1-BOC-piperidine-4-carboxamide offers a distinct advantage over non-orthogonally protected analogs [3]. The acid-labile BOC group can be selectively removed under mild conditions (TFA/DCM) without affecting the N-ethyl amide, enabling subsequent N-functionalization (alkylation, acylation, or reductive amination) while preserving the amide bond. This sequential deprotection strategy is incompatible with N-benzyl analogs (requiring hydrogenolysis) and less efficient with N-aryl analogs (reduced amide reactivity), reducing overall step count and improving yield in target-directed synthesis.

CNS Drug Discovery Programs Requiring Balanced Lipophilicity

The computed XLogP3 value of 1.2 positions N-Ethyl 1-BOC-piperidine-4-carboxamide within the optimal lipophilicity range (1–3) for CNS penetration and oral bioavailability. This property, combined with its moderate molecular weight (256.34 g/mol) and hydrogen bonding capacity (1 donor, 3 acceptors), makes it a preferred building block for CNS-targeted lead optimization. Compared to the more hydrophilic unsubstituted carboxamide (XLogP3 ~0.3–0.8) and the excessively lipophilic N-benzyl analog (XLogP3 ~2.8–3.2) [4], the N-ethyl variant provides a balanced starting point that minimizes the need for subsequent lipophilicity modulation, accelerating the design-make-test cycle.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Ethyl 1-BOC-piperidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.